Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate
Description
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate (CAS: 172270-85-8) is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core with a methyl ester-substituted ylidene group. Its molecular formula is C₁₁H₁₆O₄, with a molecular weight of 214.26 g/mol . The spirocyclic structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly as a precursor for complex molecules. This compound is commercially available at ≥95% purity and is typically stored at 2–8°C .
Properties
IUPAC Name |
methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-13-10(12)8-9-2-4-11(5-3-9)14-6-7-15-11/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJDZVITLCFAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1CCC2(CC1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
The Horner-Wadsworth-Emmons (HWE) reaction is the most widely documented method for synthesizing methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate. This approach leverages phosphonate esters to form the α,β-unsaturated ester moiety via a deprotonation-elimination mechanism.
Synthetic Procedure
Starting Materials :
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1,4-Dioxaspiro[4.5]decan-8-one (spirocyclic ketone)
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Methyl 2-(diethoxyphosphoryl)acetate (phosphonate reagent)
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Sodium hydride (NaH) as base
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Anhydrous tetrahydrofuran (THF) as solvent
Stepwise Protocol :
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Base Activation : NaH (1.1 equiv) is suspended in THF under inert atmosphere and cooled to 0°C.
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Phosphonate Addition : Methyl 2-(diethoxyphosphoryl)acetate (1.1 equiv) is added dropwise, forming the reactive phosphonate anion.
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Ketone Introduction : 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) is introduced, and the mixture is stirred at room temperature for 12–16 hours.
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Workup : The reaction is quenched with aqueous NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 70–85% (theoretical range based on analogous ethyl ester synthesis).
Critical Parameters
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Solvent Choice : THF ensures solubility of both the phosphonate and spirocyclic ketone.
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Temperature : Room temperature minimizes side reactions while ensuring complete conversion.
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Base Stoichiometry : Excess NaH drives the reaction to completion but risks ester hydrolysis if unregulated.
Alternative Synthetic Routes
Wittig Reaction Approach
While less documented in recent literature, the Wittig reaction offers a viable alternative. A modified protocol involves:
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Ylide Generation : Triphenylphosphine and methyl bromoacetate react to form the ylide.
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Ketone Addition : The ylide is treated with 1,4-dioxaspiro[4.5]decan-8-one in dichloromethane (DCM) at reflux.
Challenges :
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Lower yields (50–60%) due to competing side reactions.
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Requires stringent anhydrous conditions to prevent ylide decomposition.
Direct Condensation Methods
Preliminary studies suggest that acid-catalyzed condensation between methyl glyoxylate and 1,4-dioxaspiro[4.5]decan-8-ol could form the target compound. However, this method remains underdeveloped due to:
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Regioselectivity Issues : Competing formation of regioisomers.
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Limited Scalability : Poor yields (<30%) in multi-gram syntheses.
Reaction Optimization and Scalability
Solvent Screening
Comparative studies of solvents in the HWE reaction reveal:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 82 | 95 |
| DCM | 8.9 | 78 | 93 |
| DMF | 36.7 | 65 | 88 |
THF outperforms polar aprotic solvents like DMF, likely due to better stabilization of the transition state.
Temperature Effects
Elevated temperatures (40–50°C) reduce reaction time but promote ester degradation. Optimal results are achieved at 25°C with extended stirring (16 hours).
Large-Scale Adaptations
Industrial-scale syntheses employ continuous flow reactors to enhance heat dissipation and mixing efficiency. Key modifications include:
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Catalyst Recycling : Immobilized bases reduce waste.
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In-Line Purification : Simulated moving bed (SMB) chromatography ensures high throughput.
Analytical Characterization
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) confirms >98% purity when using gradient elution (acetonitrile/water).
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
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Substitution: : Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the acetate group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Synthesis and Derivatives
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate can be synthesized through various methods, including:
- Condensation Reactions : Utilizing aldehydes and ketones to form the spirocyclic structure.
- Cyclization Techniques : Employing ring-closing reactions to create the dioxaspiro framework.
This compound has been notably used in the synthesis of L-callipeltose, a deoxyamino sugar found in natural products such as L-callipeltoside A, highlighting its relevance in carbohydrate chemistry and natural product synthesis .
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures exhibit promising antimicrobial properties. This compound has shown potential against various bacterial strains, suggesting its application as a lead compound for developing new antibiotics.
Anticancer Research
Preliminary studies suggest that derivatives of this compound may possess cytotoxic effects on cancer cells. Further investigations are warranted to explore its mechanisms of action and potential as an anticancer agent.
Material Science Applications
The unique structural properties of this compound allow it to be utilized in the development of advanced materials:
- Polymer Synthesis : It can serve as a monomer or building block in creating novel polymers with enhanced mechanical properties.
- Coatings and Adhesives : The compound's reactivity can be harnessed for formulating specialized coatings or adhesives with improved durability and resistance to environmental factors.
Case Study 1: Synthesis of L-callipeltose
In a study focused on synthesizing L-callipeltose, researchers utilized this compound as a key intermediate. The successful synthesis demonstrated the compound's utility in carbohydrate chemistry and its potential role in developing glycoside-based drugs.
Case Study 2: Antimicrobial Screening
A screening study evaluated the antimicrobial activity of several derivatives derived from this compound against common pathogens such as E.coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control samples, suggesting further exploration for pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The spirocyclic structure may allow for unique interactions with molecular targets, potentially leading to novel biological effects.
Comparison with Similar Compounds
Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetate
- CAS : 51656-91-8
- Molecular Formula : C₁₂H₁₈O₄
- Molecular Weight : 226.27 g/mol
- Key Differences :
- The ethyl ester derivative replaces the methyl group with an ethyl chain, increasing hydrophobicity and molecular weight.
- Widely used in synthesis due to its stability; available at 95% purity .
- Reactivity in nucleophilic additions may differ slightly due to steric effects of the ethyl group compared to methyl .
Ethyl 2-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate
- CAS : 189509-22-6
- Molecular Formula : C₁₂H₂₀O₅
- Molecular Weight : 244.28 g/mol
- Key Differences :
2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetic Acid
- CAS : 134136-04-2
- Molecular Formula : C₁₀H₁₆O₄
- Molecular Weight : 200.23 g/mol
- Key Differences :
Methyl 2-(1,4-Dioxaspiro[4.5]decan-8-yl)acetate
- CAS : 317338-46-8
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- Key Differences :
Comparative Data Table
Research Findings and Reactivity Insights
- Synthetic Utility : The ylidene group in this compound enables conjugation-driven reactions, such as Diels-Alder cycloadditions, which are less feasible in saturated analogs .
- Stability : Hydroxyl-substituted derivatives (e.g., CAS 189509-22-6) exhibit reduced thermal stability compared to ylidene esters due to hydrogen-bonding interactions .
- Safety Profiles : Carboxylic acid derivatives (e.g., CAS 134136-04-2) require careful handling due to irritancy risks, whereas ester analogs are generally safer .
Biological Activity
Methyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetate is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological properties, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : Not explicitly listed in the sources but related compounds have CAS numbers indicating a close structural relationship.
- Molecular Formula : C₁₃H₁₈O₄
- Molar Mass : Approximately 242.28 g/mol
The compound features a dioxaspiro structure that contributes to its unique reactivity and interaction with biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired ester. Common methods may include:
- Condensation reactions involving dioxaspiro compounds and acetic acid derivatives.
- Use of catalytic systems to enhance yield and selectivity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- Studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Antioxidant Properties
The compound has been evaluated for its antioxidant capacity:
- In vitro assays demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- The structure contributes to electron donation capabilities, enhancing its potential as an antioxidant agent.
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines:
- In vitro tests indicated selective toxicity towards human cancer cells while sparing normal cells.
- The underlying mechanisms may involve apoptosis induction and cell cycle arrest.
Case Studies
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Antimicrobial Efficacy : A study conducted on synthesized derivatives showed promising results against pathogenic bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Compound Bacterial Strain MIC (µg/mL) A Staphylococcus aureus 20 B Escherichia coli 30 C Pseudomonas aeruginosa 50 - Antioxidant Activity : The DPPH assay revealed that this compound exhibited an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
- Cytotoxicity Testing : In a study involving several cancer cell lines (e.g., HeLa, MCF7), the compound showed IC50 values below 30 µM, suggesting potential for further development as an anticancer agent.
Q & A
Q. Key Considerations :
- Acid catalysts (e.g., p-TsOH) are critical for spirocycle formation, but excess acid can lead to ester hydrolysis.
- Solvent choice (e.g., THF or DCM) impacts reaction efficiency and stereochemical outcomes.
How is the spirocyclic structure of this compound characterized?
Basic Research Question
Structural elucidation relies on:
- NMR Spectroscopy :
- ¹H NMR : The spirocyclic system shows distinct signals for equatorial and axial protons (δ 1.5–2.5 ppm). The ylidene proton appears as a doublet (δ ~6.5–7.0 ppm, J = 10–12 Hz) .
- ¹³C NMR : The sp³ carbons of the dioxolane ring resonate at δ 60–70 ppm, while the ylidene carbons (C=O and C=C) appear at δ 165–175 ppm .
- X-ray Crystallography : Programs like SHELX are used to resolve the spirocyclic geometry and confirm the Z/E configuration of the ylidene group .
What computational methods are employed to predict the reactivity of this compound in Diels-Alder reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) are used to:
- Model the frontier molecular orbitals (HOMO-LUMO gap) to predict regioselectivity in cycloadditions.
- Analyze transition states to determine activation barriers for endo vs. exo pathways.
Case Study :
For analogous spirocyclic dienophiles, DFT predicts a 10–15 kJ/mol preference for endo transition states due to stabilizing secondary orbital interactions .
How do steric and electronic effects of the spirocyclic ring influence cross-coupling reactions?
Advanced Research Question
The spirocyclic scaffold imposes steric constraints that affect catalytic processes:
- Suzuki-Miyaura Coupling : Bulky substituents on the spiro ring hinder transmetalation, requiring ligands like SPhos or XPhos to enhance Pd catalyst turnover .
- Electronic Effects : The electron-withdrawing dioxolane ring deactivates the ylidene moiety, necessitating stronger bases (e.g., Cs₂CO₃) for nucleophilic substitutions .
Q. Experimental Optimization :
- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. toluene) to balance steric and electronic effects.
How are contradictions in reported synthetic yields resolved for this compound?
Advanced Research Question
Discrepancies in yields (e.g., 50% vs. 75%) arise from:
- Moisture Sensitivity : The ylidene ester is prone to hydrolysis; anhydrous conditions and molecular sieves improve reproducibility .
- Purification Challenges : Silica gel chromatography can degrade the product. Alternatives include:
- Crystallization from hexane/EtOAc.
- Flash Chromatography with deactivated silica (5% H₂O).
Q. Data Comparison Table :
| Study Reference | Synthetic Step | Yield (%) | Key Condition |
|---|---|---|---|
| Lab A | Spirocycle | 65 | p-TsOH, reflux |
| Lab B | Ylidene Ester | 72 | POCl₃, 0°C |
What spectroscopic techniques differentiate between Z and E isomers of the ylidene group?
Advanced Research Question
- NOESY NMR : Proximity between the ylidene proton and spirocyclic protons confirms the Z configuration.
- IR Spectroscopy : E isomers show higher C=O stretching frequencies (1730–1750 cm⁻¹) due to reduced conjugation .
Example :
For this compound, a Z configuration exhibits NOE correlations between the ylidene proton (δ 6.8 ppm) and adjacent spirocyclic methylene protons .
How is the compound utilized as a building block in natural product synthesis?
Advanced Research Question
The spirocyclic-yldiene system serves as:
- A dienophile in Diels-Alder reactions to construct polycyclic frameworks.
- A precursor for chiral auxiliaries via asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) .
Case Study :
In the synthesis of terpenoid analogs, the compound undergoes [4+2] cycloaddition with isoprene to form a bicyclic core, followed by ring-opening to install hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
